[(5-Bromo-2-fluorophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(5-Bromo-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H15BrFNO and a molecular weight of 276.14 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Research: It can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)methylamine
- (5-Bromo-2-fluorophenyl)methylamine hydrochloride
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
(5-Bromo-2-fluorophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in the study of specific chemical reactions .
Properties
Molecular Formula |
C11H15BrFNO |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15BrFNO/c1-2-15-6-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
NHDLRHHQWWCOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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